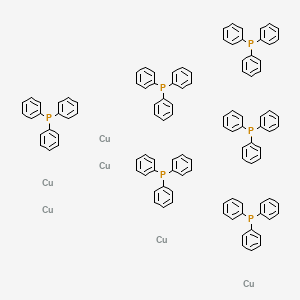
6-Hydroxyquinoline-2-carboxylic acid
Overview
Description
6-Hydroxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and a carboxylic acid group at the 2nd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxyquinoline-2-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
This compound interacts with its targets by inhibiting the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Biochemical Pathways
The affected biochemical pathways involve the inhibition of 2OG-dependent enzymes in epigenetic processes . The inhibition of these enzymes by this compound can lead to changes in gene expression and other downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability , which could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to its inhibition of 2OG-dependent enzymes . This can have a variety of downstream effects, potentially influencing numerous biological processes.
Biochemical Analysis
Biochemical Properties
It is known that it is involved in the biosynthesis process via kynurenine and 3-hydroxykynurenin . The production of this compound can be effectively blocked by the KMO-inhibitor mNBA .
Cellular Effects
It is known that quinoline derivatives, which include 6-Hydroxyquinoline-2-carboxylic acid, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Molecular Mechanism
It is known that quinoline derivatives can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives, which include this compound, have demonstrated a wide range of biological activities over time .
Dosage Effects in Animal Models
It is known that quinoline derivatives, which include this compound, have demonstrated a wide range of biological activities at different dosages .
Metabolic Pathways
This compound is involved in the biosynthesis process via kynurenine and 3-hydroxykynurenin . The production of this compound can be effectively blocked by the KMO-inhibitor mNBA .
Transport and Distribution
It is known that quinoline derivatives, which include this compound, have demonstrated a wide range of biological activities .
Subcellular Localization
It is known that quinoline derivatives, which include this compound, have demonstrated a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the reaction of nitrobenzene with glycerol and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Studied for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and as a corrosion inhibitor.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of pharmacological applications.
3-Hydroxyquinoline-2-carboxylic acid: Used in the synthesis of natural depsipeptides and has similar biological activities.
4-Hydroxyquinoline-2-carboxylic acid: Found in plants and has potential therapeutic applications.
Uniqueness: 6-Hydroxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
6-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-2-4-8-6(5-7)1-3-9(11-8)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQARDYXZJGMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537289 | |
| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75434-18-3 | |
| Record name | 6-Hydroxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


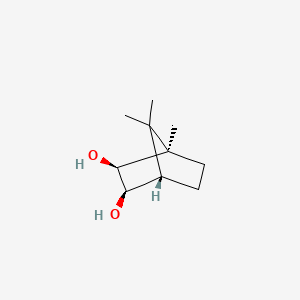

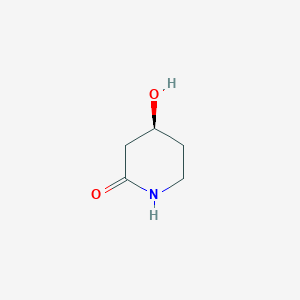

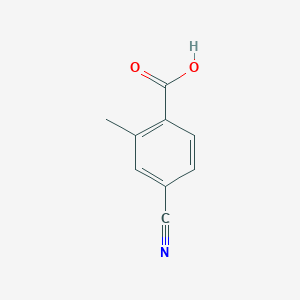
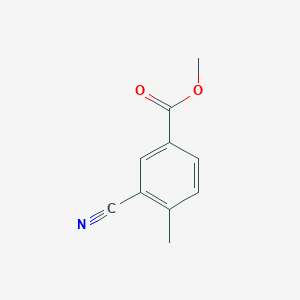
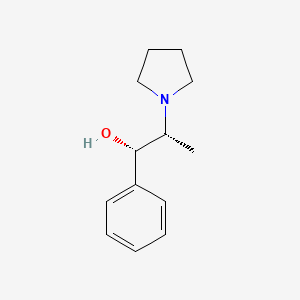
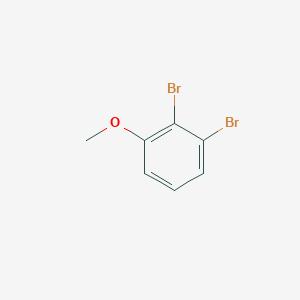
![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)
